molecular formula C10H12F2O2 B8032934 2,4-Difluoro-3-(2-methylpropoxy)phenol

2,4-Difluoro-3-(2-methylpropoxy)phenol

Cat. No.: B8032934
M. Wt: 202.20 g/mol
InChI Key: WJJOEPDYGBMHDF-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(2-methylpropoxy)phenol is a chemical compound with the molecular formula C10H12F2O2 It is characterized by the presence of two fluorine atoms and a 2-methylpropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methylpropoxy)phenol typically involves the reaction of 2,4-difluorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-(2-methylpropoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: Lacks the 2-methylpropoxy group, resulting in different chemical properties and reactivity.

    3-(2-Methylpropoxy)phenol: Does not contain fluorine atoms, affecting its biological activity and chemical behavior.

    2,4-Difluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group, leading to different steric and electronic effects.

Uniqueness

2,4-Difluoro-3-(2-methylpropoxy)phenol is unique due to the combination of fluorine atoms and the 2-methylpropoxy group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,4-difluoro-3-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)5-14-10-7(11)3-4-8(13)9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOEPDYGBMHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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